

Solubility of 1-propyl-1H-benzimidazole-2-thiol in different solvents

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Compound of Interest

Compound Name: *1-propyl-1H-benzimidazole-2-thiol*

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An In-depth Technical Guide to the Solubility of **1-propyl-1H-benzimidazole-2-thiol** in Different Solvents

For the Attention Of: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a comprehensive overview of the solubility characteristics of **1-propyl-1H-benzimidazole-2-thiol**. It is important to note that a thorough literature search did not yield specific quantitative solubility data for this particular compound. Therefore, this guide presents qualitative solubility information for the parent compound, 2-mercaptobenzimidazole, as a reference, along with a standardized experimental protocol for determining solubility.

Introduction

1-propyl-1H-benzimidazole-2-thiol is a derivative of benzimidazole, a heterocyclic aromatic organic compound with a wide range of applications in medicinal chemistry. The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation, and route of administration in drug development. Understanding the solubility of **1-propyl-1H-benzimidazole-2-thiol** in various solvents is essential for its effective use in research and pharmaceutical applications.

Predicted Solubility Profile

While quantitative data is not available, the solubility of **1-propyl-1H-benzimidazole-2-thiol** can be inferred from the known solubility of its parent compound, 2-mercaptobenzimidazole, and the influence of the N-propyl substituent. The introduction of a non-polar propyl group is expected to increase the compound's affinity for less polar organic solvents.

Data Presentation: Qualitative Solubility of 2-Mercaptobenzimidazole

The following table summarizes the qualitative solubility of the parent compound, 2-mercaptobenzimidazole. This information can serve as a foundational guide for solvent selection for **1-propyl-1H-benzimidazole-2-thiol**, with the expectation of enhanced solubility in organic solvents due to the propyl group.

Solvent Class	Specific Solvent	Qualitative Solubility of 2-Mercaptobenzimidazole	Expected Influence of N-Propyl Group on Solubility
Aqueous	Water	Insoluble (<0.1 g/100 mL at 23.5°C)[1][2]	Likely to remain insoluble or have very low solubility
Polar Aprotic	Dimethyl Sulfoxide (DMSO)	Soluble	Expected to be readily soluble
Dimethylformamide (DMF)	Soluble	Expected to be readily soluble	
Alcohols	Ethanol	Soluble[1]	Expected to be soluble
Methanol	Soluble	Expected to be soluble	
Ketones	Acetone	Soluble[1]	Expected to be soluble
Esters	Ethyl Acetate	Soluble[1]	Expected to be soluble
Halogenated	Dichloromethane	Insoluble[1]	May show increased solubility
Chloroform	Insoluble[1]	May show increased solubility	
Aromatic	Benzene	Insoluble[1]	May show increased solubility
Ethers	Diethyl Ether	Insoluble[1]	May show increased solubility

Experimental Protocols: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[3][4]

Objective: To determine the concentration of a saturated solution of **1-propyl-1H-benzimidazole-2-thiol** in a specific solvent at a controlled temperature.

Materials:

- **1-propyl-1H-benzimidazole-2-thiol** (solid)
- Selected solvents (high purity)
- Volumetric flasks
- Analytical balance
- Thermostatic shaker or water bath with orbital shaking capabilities
- Centrifuge
- Syringe filters (e.g., 0.45 µm PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
- pH meter (for aqueous solutions)

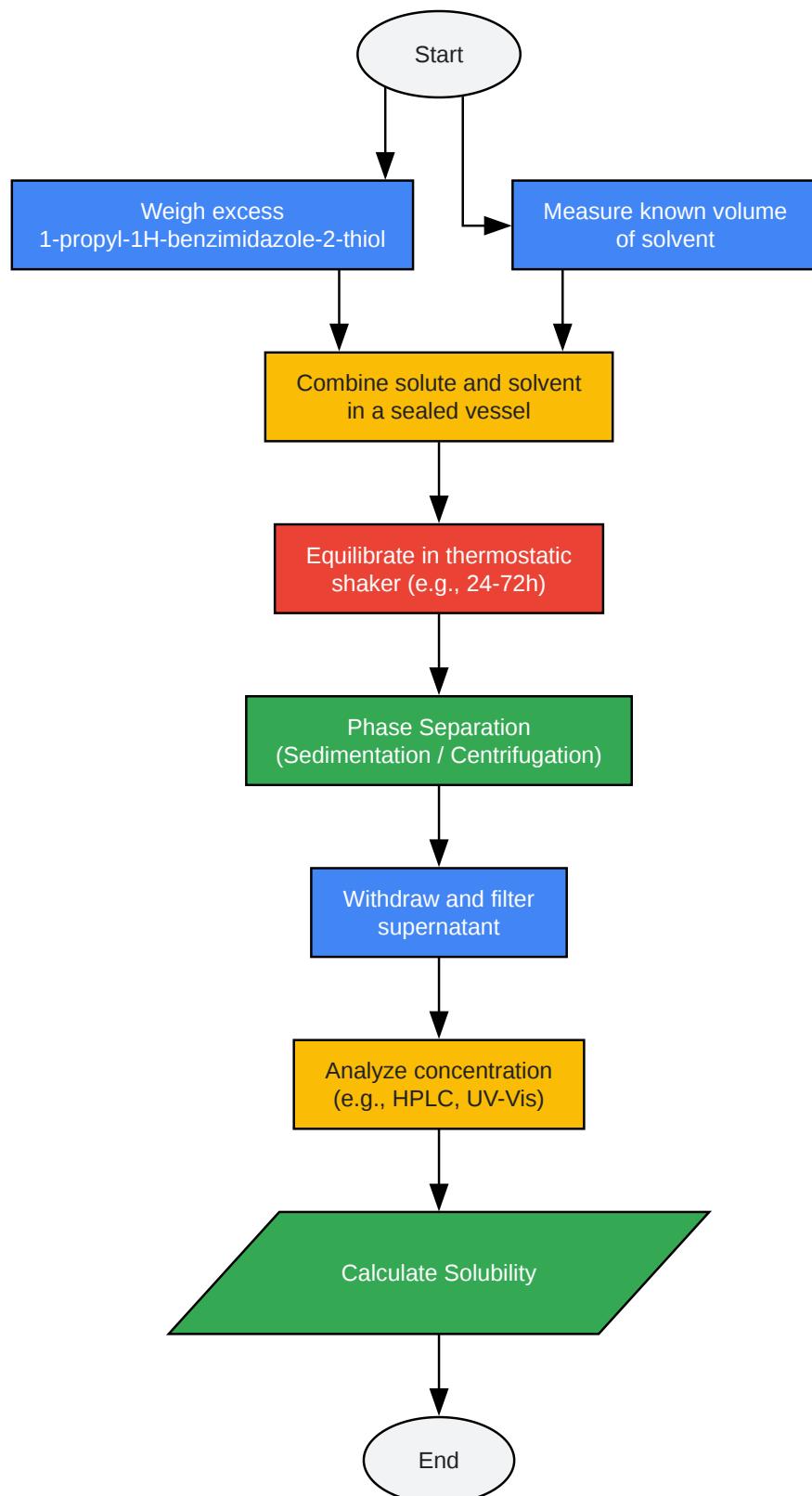
Procedure:

- Preparation of Solvent: Ensure all solvents are of high purity and degassed if necessary. For aqueous solubility, prepare buffer solutions to the desired pH.
- Addition of Solute: Add an excess amount of solid **1-propyl-1H-benzimidazole-2-thiol** to a known volume or weight of the solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase present.

- **Equilibration:** Place the sealed containers in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The agitation speed should be sufficient to keep the solid suspended without causing excessive foaming.
- **Phase Separation:** After the equilibration period, allow the samples to stand undisturbed at the same temperature to allow the excess solid to sediment. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.
- **Sample Collection:** Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.
- **Analysis:**
 - Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.
 - Determine the concentration of **1-propyl-1H-benzimidazole-2-thiol** in the diluted solution using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.
- **Calculation:** Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L, taking into account the dilution factor.

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of **1-propyl-1H-benzimidazole-2-thiol** using the shake-flask method.



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Caption: Experimental workflow for solubility determination.

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